N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26(2)21(17-10-11-20-16(13-17)7-6-12-27(20)3)15-24-22(28)23(29)25-18-8-5-9-19(14-18)30-4/h5,8-11,13-14,21H,6-7,12,15H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPLWZVBQRXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: This step involves the alkylation of the tetrahydroquinoline with a dimethylamine source, such as dimethylamine hydrochloride, under basic conditions.
Coupling with Methoxyphenyl Group: The final step involves the coupling of the dimethylamino-tetrahydroquinoline intermediate with a methoxyphenyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
Pharmacological Applications
- Neuroprotection
- Psychiatric Disorders
- Antioxidant Activity
Case Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide in rodent models of neurodegeneration. Results indicated that treatment with the compound reduced neuronal loss and improved cognitive function compared to untreated controls. The study highlighted the potential for this compound as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Modulation of Glutamate Receptors
In vitro studies demonstrated that the compound effectively inhibited NMDA receptor-mediated excitotoxicity in cultured neuronal cells. This inhibition was linked to a decrease in intracellular calcium levels and reduced apoptosis, suggesting a protective mechanism against excitotoxic damage .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, influencing synaptic transmission.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Signal Transduction Pathways: The compound could affect intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Findings and Implications
Structural Motifs: The dimethylaminoethyl group is recurrent in bioactive compounds, enhancing solubility and target engagement.
Substituent Impact: Aromatic groups (e.g., 3-methoxyphenyl vs. benzodioxol) may direct activity toward distinct targets (e.g., falcipain vs. nNOS).
Synthesis Efficiency : Yields for analogs range from 43% to 72.9%, suggesting room for optimization in the target compound’s synthesis.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₂₃H₃₃N₅O₂, indicating a high degree of complexity with multiple functional groups. The presence of a tetrahydroquinoline moiety, a dimethylamino group, and a methoxyphenyl component contributes to its biological activities.
Key Properties:
- Molecular Weight: 380.5 g/mol
- Functional Groups: Dimethylamino, tetrahydroquinoline, and methoxyphenyl
- CAS Number: 921923-55-9
The biological activity of this compound involves several mechanisms:
- Receptor Interaction: The dimethylamino group can form hydrogen bonds and electrostatic interactions with various receptors or enzymes, which may modulate their activity.
- Binding Affinity: The tetrahydroquinoline moiety enhances binding affinity through π-π stacking interactions.
- Stability and Solubility: The methoxyphenyl group improves the compound's stability and solubility in biological systems.
Biological Activity
Several studies have investigated the biological effects of this compound:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been explored. Studies suggest that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Neuroprotective Properties
Given the structural similarities to known neuroprotective agents, this compound may also exert effects on neurotransmitter systems. The dimethylamino group is particularly notable for its potential role in enhancing cholinergic transmission, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study Example:
In a study evaluating the effects of tetrahydroquinoline derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of reagents and conditions. Key steps include:
- Reagent Selection: Use of dimethylamine and catalysts (e.g., palladium-based catalysts) to facilitate coupling reactions .
- Solvent Optimization: Polar aprotic solvents like dichloromethane or ethanol enhance intermediate solubility and reaction efficiency .
- Temperature Control: Maintaining temperatures between 60–80°C minimizes side reactions .
- Purification Techniques: Column chromatography or recrystallization is critical for isolating the pure product. Analytical methods like HPLC or TLC should validate purity at each step .
Q. How can researchers elucidate the molecular structure of this compound using spectroscopic methods?
Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons in the tetrahydroquinoline (δ 1.5–2.5 ppm) and methoxyphenyl (δ 3.8 ppm) moieties .
- ¹³C NMR: Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₂₃H₃₀N₄O₃) with an expected [M+H]⁺ peak at m/z 427.234 .
- Infrared (IR) Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O from methoxy group) confirm functional groups .
Q. What initial biological screening approaches are recommended to assess the compound's bioactivity?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to cancer pathways .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Dose-Response Reproducibility: Conduct parallel assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites that may explain variability .
- Target Validation: CRISPR/Cas9 knockout of putative targets (e.g., EGFR) to confirm mechanism .
Q. How can advanced NMR techniques (e.g., 2D NMR, NOESY) provide insights into the compound's conformational dynamics?
Methodological Answer:
- 2D NMR (COSY, HSQC): Maps proton-proton coupling and carbon-proton correlations to resolve overlapping signals in the tetrahydroquinoline core .
- NOESY: Detects spatial proximity between the dimethylamino group and methoxyphenyl ring, indicating intramolecular interactions that stabilize the bioactive conformation .
- Variable Temperature NMR: Reveals flexibility in the ethanediamide linker, which may influence binding kinetics .
Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic profile?
Methodological Answer:
- In Vitro ADME:
- Permeability: Caco-2 cell monolayer assays predict intestinal absorption .
- Metabolic Stability: Incubation with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
- In Vivo Models:
- Rodent Pharmacokinetics: IV/PO dosing in Sprague-Dawley rats with plasma sampling over 24h. LC-MS quantifies parent compound and metabolites .
- Tissue Distribution: Radiolabeled compound (¹⁴C) tracked in organs to assess bioavailability and accumulation .
Q. How can computational methods (e.g., molecular docking) guide the rational design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies (AutoDock Vina): Predict binding poses to targets like DNA gyrase (antimicrobial) or PI3K (anticancer). Focus on hydrogen bonds between the methoxyphenyl group and active-site residues .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations: Assess complex stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
